![molecular formula C13H15N5OS B7647252 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one involves the inhibition of certain enzymes and pathways that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. The compound has also been found to have antioxidant properties, which may help in reducing oxidative stress and inflammation in the body.
実験室実験の利点と制限
The advantages of using 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one in lab experiments include its high potency, selectivity, and low toxicity. The compound has also been found to be stable under various conditions, which makes it suitable for use in different experimental settings. However, the limitations of using this compound include its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one. One of the areas of focus could be the development of new drug formulations that can enhance the bioavailability and efficacy of the compound. Another direction could be the investigation of the compound's potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Further studies could also be conducted to explore the underlying mechanisms of the compound's actions and its interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the development of new drugs and therapies.
合成法
The synthesis of 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one involves the reaction of 2-(thiadiazol-4-ylmethylamino)benzaldehyde with imidazolidin-2-one in the presence of a catalyst. This method has been reported in several research studies and has been found to be efficient in producing high yields of the compound.
科学的研究の応用
1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been found to have potential applications in the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases.
特性
IUPAC Name |
1-[[2-(thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13-14-5-6-18(13)8-10-3-1-2-4-12(10)15-7-11-9-20-17-16-11/h1-4,9,15H,5-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQQFKJBHOKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

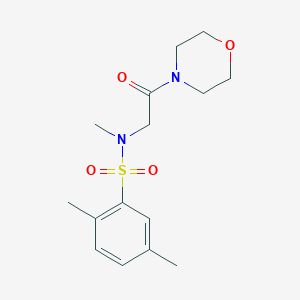

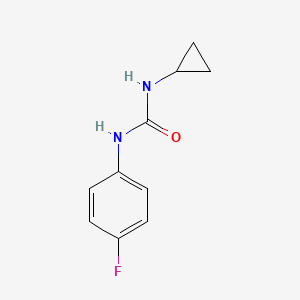
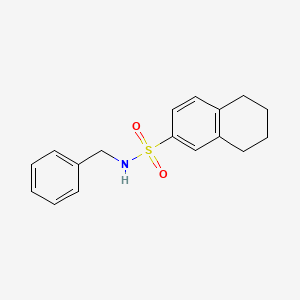
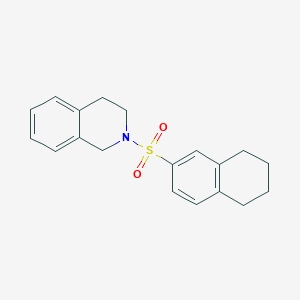
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)

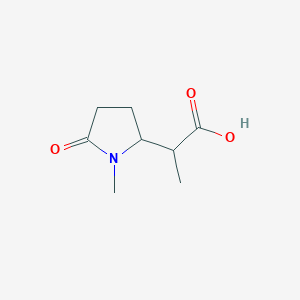


![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)